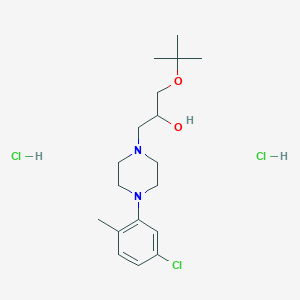
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that features a unique structure involving a tert-butoxy group, a chlorinated phenyl group, and a piperazine ring. Its distinct configuration makes it a topic of interest in various scientific research fields, particularly in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the 5-chloro-2-methylphenyl group.
Introduction of the piperazine ring.
Attachment of the tert-butoxy group.
Final conversion to the dihydrochloride salt.
Each step requires specific reagents and conditions. For instance, the tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst under reflux conditions. The piperazine ring is usually synthesized through a cyclization reaction involving ethylenediamine and a suitable carbonyl compound. The final dihydrochloride form is achieved by treating the base compound with hydrochloric acid.
Industrial Production Methods
Industrial synthesis of this compound involves scaling up the laboratory procedures while maintaining strict control over reaction conditions to ensure high yield and purity. The key steps include:
Bulk synthesis of intermediate compounds.
Optimization of reaction conditions for scalability.
Efficient purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form corresponding ketones or aldehydes.
Reduction: : Can be reduced to primary or secondary alcohols under appropriate conditions.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
Oxidation: : Formation of ketones like 5-chloro-2-methylphenyl ketone.
Reduction: : Alcohol derivatives.
Substitution: : Products where the chloro group is replaced by other functional groups.
Scientific Research Applications
In Chemistry
This compound serves as a building block for synthesizing more complex molecules due to its versatile functional groups. It's also used as a reference standard in analytical chemistry for studying reaction mechanisms.
In Biology
1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has been studied for its biological activity, particularly its interaction with various receptors in the brain.
In Medicine
It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders such as anxiety and depression. Its ability to interact with specific brain receptors makes it a candidate for further pharmacological studies.
In Industry
Used in the development of specialty chemicals and advanced materials, particularly in industries focused on novel therapeutic agents.
Mechanism of Action
This compound primarily exerts its effects through interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Its mechanism involves binding to these receptors, altering their function, and consequently modulating neurotransmitter release and uptake. This action affects various neural pathways, which could lead to its potential therapeutic effects.
Comparison with Similar Compounds
Uniqueness
The unique combination of a tert-butoxy group, a chlorinated phenyl group, and a piperazine ring sets this compound apart from similar structures. These features confer specific chemical properties and biological activities.
List of Similar Compounds
1-(4-Chlorophenyl)piperazine: : Lacks the tert-butoxy group, thus has different chemical properties.
2-(1-Piperazinyl)benzothiazole: : Contains a different aromatic structure and nitrogen heterocycle.
1-(2-Methoxyphenyl)piperazine: : Contains a methoxy group instead of a chlorinated phenyl group.
This detailed exploration provides a comprehensive understanding of 1-(Tert-butoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, showcasing its significance in various scientific domains.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O2.2ClH/c1-14-5-6-15(19)11-17(14)21-9-7-20(8-10-21)12-16(22)13-23-18(2,3)4;;/h5-6,11,16,22H,7-10,12-13H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWMHQQCWHYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC(C)(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














